molecular formula C9H17FN2O B6949428 N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide

N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide

Cat. No.: B6949428
M. Wt: 188.24 g/mol
InChI Key: FCPZLEUVSBFYKW-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide is a chemical compound that features a cyclohexane ring substituted with a fluorine atom and a carboxamide group. The presence of the aminoethyl group adds to its versatility in chemical reactions and potential applications. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties.

Properties

IUPAC Name

N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O/c10-8-3-1-2-7(6-8)9(13)12-5-4-11/h7-8H,1-6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPZLEUVSBFYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)F)C(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane, which is fluorinated to introduce the fluorine atom at the desired position.

    Aminoethylation: The fluorocyclohexane is then reacted with ethylenediamine to introduce the aminoethyl group.

    Carboxamidation: Finally, the compound undergoes carboxamidation to form the carboxamide group.

The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules, such as proteins and nucleic acids.

    Medicine: Its potential pharmacological properties are of interest for developing new therapeutic agents.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can influence the compound’s lipophilicity and binding affinity. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-3-aminopropyltrimethoxysilane: This compound features a similar aminoethyl group but differs in its overall structure and functional groups.

    N-(2-aminoethyl)-1-aziridineethanamine: Another compound with an aminoethyl group, but with distinct structural differences.

Uniqueness

N-(2-aminoethyl)-3-fluorocyclohexane-1-carboxamide is unique due to the combination of its fluorinated cyclohexane ring and aminoethyl group. This combination imparts specific chemical and physical properties that distinguish it from other similar compounds, making it valuable for specialized applications in research and industry.

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